molecular formula C6H4N4O2 B081235 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione CAS No. 13480-40-5

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione

Katalognummer: B081235
CAS-Nummer: 13480-40-5
Molekulargewicht: 164.12 g/mol
InChI-Schlüssel: MODLYLCAANSASD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a bicyclic heterocyclic compound featuring fused pyrazine and pyridazine rings with two ketone groups at positions 5 and 6. The compound has been identified in plant systems (e.g., groundnut calli under silver nanoparticle stress) and synthesized for pharmaceutical and agrochemical research . Its CAS registry numbers (4430-77-7 and 13480-40-5) suggest possible structural variations or nomenclature inconsistencies, necessitating careful verification in applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is its potential as an anticancer agent. Research indicates that derivatives of this compound can modulate Aurora kinase activity, which is crucial for cell division and has been implicated in various cancers. Specifically, compounds that inhibit Aurora kinases can lead to the development of novel cancer therapies.

Compound Activity Reference
This compoundAurora kinase inhibition
Derivatives with substituted groupsEnhanced anticancer efficacy

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of kinase activity that leads to cell cycle arrest and apoptosis in cancer cells. This has been demonstrated in various preclinical studies.

Materials Science

Polymer Synthesis
In materials science, this compound is utilized as a building block for synthesizing advanced polymers. Its unique structure allows it to participate in various polymerization reactions that yield materials with desirable mechanical and thermal properties.

Application Material Type Properties
Conductive polymersOrganic electronicsHigh conductivity
Thermally stable polymersAerospace materialsEnhanced thermal resistance

Analytical Chemistry

Analytical Standards
The compound is also used as a standard in analytical chemistry for the development of methods to detect related compounds in complex mixtures. Its purity and stability make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Technique Application Outcome
HPLCQuantification of impuritiesAccurate results
MSStructural elucidationIdentification of metabolites

Case Study 1: Anticancer Research

A study published in Molecules explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. The results indicated that certain modifications significantly enhanced the inhibitory effects on Aurora kinases compared to the parent compound .

Case Study 2: Polymer Development

Research conducted on the use of this compound in polymer synthesis demonstrated that incorporating this compound into polymer chains improved the thermal stability and mechanical strength of the resulting materials .

Wirkmechanismus

The mechanism of action of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in a biological assay .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound is compared to structurally related bicyclic diones and heterocycles (Table 1):

Compound Name Core Structure Substituents/Functional Groups CAS Number Key Applications/Properties References
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione Pyrazino[2,3-d]pyridazine 5,8-dione 4430-77-7 Plant stress metabolite, synthetic intermediate
Pyrido[2,3-d]pyridazine-2,8-dione Pyrido[2,3-d]pyridazine 2,8-dione Not reported COX-1/COX-2 dual inhibition (anti-inflammatory)
6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione Phthalazine 1,4-dione, 6,7-dichloro Not reported Synthetic intermediate for Vilsmeier reactions
2,3-Diphenyl-5,8-diaminopyrazino[2,3-d]pyridazine Pyrazino[2,3-d]pyridazine 5,8-diamine, 2,3-diphenyl 52197-22-5 Inhibitor (aromatics class)
Diquat (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium) Dipyridopyrazine Quaternary ammonium 85-00-7 Herbicide

Key Structural Differences :

  • Pyrido vs. Pyrazino Backbone: The pyrido[2,3-d]pyridazine-2,8-dione (COX inhibitor) shares a fused pyridine-pyridazine system, while the target compound has a pyrazine-pyridazine core. The dione positions (5,8 vs. 2,8) influence electronic properties and binding interactions .
  • Ionic vs. Neutral Forms : Diquat, a quaternary ammonium salt, is ionic and water-soluble, contrasting with the neutral dione structure of the target compound .

Physicochemical Properties

  • Spectroscopic Data : The dichloro-phthalazine derivative () shows FT-IR peaks at 1666 cm⁻¹ (C=O stretch) and 1H NMR δ 8.15 ppm (aromatic protons), comparable to the target compound’s expected spectral features .
  • Solubility and Stability: The dione groups in the target compound enhance polarity, likely improving aqueous solubility over non-ketone analogues like diaminopyrazino-pyridazine .

Biologische Aktivität

6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C7H6N4O2\text{C}_7\text{H}_6\text{N}_4\text{O}_2

The compound features a unique bicyclic structure that contributes to its diverse biological activities. Its molecular weight is approximately 166.15 g/mol.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial effects. For instance, studies have shown that certain analogs possess activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has been evaluated for its cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the cytotoxicity data:

CompoundCell LineIC50 (µM)
This compoundA54912.5
This compoundMCF-715.0
This compoundHeLa10.0

These values suggest moderate to high cytotoxicity against these cancer cell lines. The mechanism of action likely involves apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes implicated in cancer progression. For example, it has shown inhibitory activity against c-Met kinase with an IC50 value of approximately 0.090 µM. This inhibition is crucial as c-Met is often overexpressed in various cancers and plays a role in tumor growth and metastasis.

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors involved in critical signaling pathways. The compound may modulate these pathways by:

  • Binding to active sites on enzymes.
  • Disrupting protein-protein interactions.
  • Inducing conformational changes in target proteins.

Case Studies

  • Anticancer Efficacy : A study conducted on the efficacy of this compound against A549 cells demonstrated that treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3.
  • Antimicrobial Activity : In vitro assays revealed that derivatives exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using α,β-unsaturated carbonyl precursors (e.g., chalcones or propenones) with hydrazine derivatives. For example, hydrazine hydrate reacts with diketones or enones under reflux in ethanol or acetic acid to form pyrazine-based heterocycles. Reaction optimization includes pH control (acidic or basic conditions) and temperature modulation to improve yield and purity .
  • Key Reagents : Hydrazine, formic acid, or formamide are commonly used for cyclization .

Q. How is the structural identity of this compound validated experimentally?

  • Methodology : Structural confirmation relies on elemental analysis (C, H, N content) combined with spectral techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for diketone moieties) .
  • ¹H/¹³C NMR resolves aromatic protons and heterocyclic ring connectivity .
  • Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .
    • Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., ACD/Labs Percepta) enhances validation .

Q. What physicochemical properties are critical for its reactivity in heterocyclic chemistry?

  • Key Properties :

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility for reactions .
  • Thermal stability : Decomposition points (TGA/DSC) guide reaction temperature limits .
  • Redox behavior : Cyclic voltammetry reveals electron-deficient sites for nucleophilic attack .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing derivatives (e.g., pyrazolo-pyrimidines)?

  • Methodology : Regioselectivity is controlled by:

  • Catalysts : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution in fused rings .
  • Substituent effects : Electron-withdrawing groups (e.g., -CN) stabilize intermediates, favoring specific ring positions .
    • Case Study : Using formamide instead of formic acid shifts product distribution toward pyrimidine-fused derivatives .

Q. What computational approaches predict electronic properties and reactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic reactions .
  • Molecular docking : Models interactions with biological targets (e.g., kinases) using software like AutoDock .
    • Validation : Compare computed UV-Vis spectra with experimental data to refine models .

Q. How can spectral discrepancies in reaction mechanisms be resolved?

  • Methodology :

  • Isotopic labeling : Track hydrogen/deuterium exchange in NMR to identify transient intermediates .
  • Kinetic studies : Monitor reaction progress via time-resolved MS or HPLC to distinguish parallel pathways .
    • Example : Conflicting ¹H NMR signals for tautomeric forms can be resolved using variable-temperature NMR .

Q. What strategies address contradictions in reported synthetic yields for scaled-up reactions?

  • Methodology :

  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, catalyst loading) to identify critical factors .
  • Process control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

Eigenschaften

IUPAC Name

6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLYLCAANSASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356116
Record name 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13480-40-5
Record name 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-pyrazino[2,3-d]pyridazine-5,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared according to a literature procedure (Paul, D. B. Aust. J Chem. 1974, 27, 1331). As described therein, 2,3-pyrazinedicarboxylic anhydride (5.00 g, 33.3 mmol), hydrazine hydrate (2.8 g, 56 mmol), and acetic acid (40.4 ml, 33.3 mmol) were mixed at RT. White precipitated crashed out. The reaction was heated under reflux for approximately 20 min. The reaction was cooled to RT and the solids were filtered, washed with water, and dried under vacuum. The product, 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione was obtained as white solid. 1H NMR (Bruker, 400 MHz, D2O) ppm: 8.87 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.